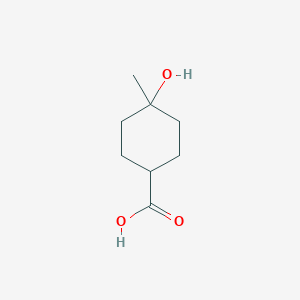

4-hydroxy-4-methylcyclohexane-1-carboxylic acid

Descripción general

Descripción

4-hydroxy-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a cyclohexane derivative with a hydroxyl group and a carboxylic acid group attached to the same carbon atom, making it a versatile compound in organic synthesis and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-hydroxy-4-methylcyclohexane-1-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 4-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

In industrial settings, the compound can be produced through catalytic hydrogenation of 4-methylcyclohexanone followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-hydroxy-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: 4-Methylcyclohexanone or 4-methylcyclohexanal.

Reduction: 4-Hydroxy-4-methylcyclohexanol.

Substitution: 4-Halo-4-methylcyclohexanecarboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- The compound has been explored for its potential use as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable building block for drug molecules.

- Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for further pharmacological studies.

-

Synthesis of Chiral Compounds :

- The presence of stereocenters in 4-hydroxy-4-methylcyclohexane-1-carboxylic acid allows for the synthesis of chiral compounds, which are crucial in the development of enantiomerically pure drugs. This is particularly relevant in the pharmaceutical industry where the efficacy and safety of drugs can depend on their chirality.

Materials Science Applications

-

Polymer Chemistry :

- This compound can be utilized in the synthesis of polyesters and other polymeric materials. Its carboxylic acid group can react with alcohols to form ester linkages, which are fundamental in creating various polymer structures.

- The incorporation of this compound into polymer matrices could enhance properties such as flexibility, thermal stability, and mechanical strength.

-

Coatings and Adhesives :

- The chemical's reactivity makes it suitable for formulating coatings and adhesives. Its hydroxyl group can participate in cross-linking reactions, improving the durability and adhesion properties of these materials.

Organic Synthesis Applications

-

Synthetic Intermediates :

- This compound serves as an important intermediate in organic synthesis pathways. It can be transformed into various derivatives through functional group modifications.

- Its ability to undergo esterification, amidation, and other transformations expands its utility in synthetic organic chemistry.

-

Research Studies :

- The compound has been used in academic research to study reaction mechanisms and to develop new synthetic methodologies. Its unique structure provides insights into stereochemical outcomes and reactivity patterns in organic reactions.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-hydroxy-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. The compound can act as an inhibitor or activator of enzymes, depending on the context of its application.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxycyclohexanecarboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.

4-Methylcyclohexanecarboxylic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Cyclohexanecarboxylic acid: Lacks both the hydroxyl and methyl groups, making it less versatile in chemical reactions.

Uniqueness

4-hydroxy-4-methylcyclohexane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the same carbon atom, providing a combination of reactivity and functionality that is valuable in various chemical and biological applications.

Actividad Biológica

4-Hydroxy-4-methylcyclohexane-1-carboxylic acid, also known as 4-hydroxy-1-methylcyclohexane-1-carboxylic acid, is a bicyclic organic compound notable for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound features a cyclohexane ring with hydroxyl and carboxylic acid functional groups, which are critical for its biological interactions. The stereochemistry of the compound significantly influences its reactivity and biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which helps neutralize free radicals and reduce oxidative stress in cells. This property is essential for protecting cellular components from oxidative damage, thereby contributing to overall cellular health.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating various inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

3. Antimicrobial Activity

The compound has shown promise in inhibiting the growth of certain bacteria and fungi. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, while its activity against Gram-negative strains remains less pronounced.

Case Study: Metabolic Disorders

A notable study isolated this compound from urine samples of children suspected of having metabolic disorders. The characterization of this compound was performed using gas chromatography-mass spectrometry (GC-MS), revealing its potential dietary origins and metabolic significance .

Toxicological Assessment

A human health assessment indicated that the no observed adverse effect levels (NOAELs) for this compound were established at 30 mg/kg bw/day in males and 100 mg/kg bw/day in females during toxicity screening tests on rats. Observed effects included hepatocellular hypertrophy and changes in body weight gain, highlighting the need for careful dosage considerations in therapeutic applications .

The biological activities of this compound can be attributed to its structural characteristics:

- Antioxidant Mechanism : The hydroxyl group plays a crucial role in scavenging free radicals.

- Anti-inflammatory Mechanism : The carboxylic acid group may interact with inflammatory mediators, potentially inhibiting their activity.

- Antimicrobial Mechanism : The lipophilicity of the compound contributes to its ability to penetrate microbial membranes, disrupting their integrity.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Salicylic Acid (2-Hydroxybenzoic Acid) | High | Yes | Yes |

| 3-Hydroxybutanoic Acid | Low | No | Moderate |

Propiedades

IUPAC Name |

4-hydroxy-4-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(11)4-2-6(3-5-8)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCRINBXSYWWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701228557 | |

| Record name | trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-28-0 | |

| Record name | trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.